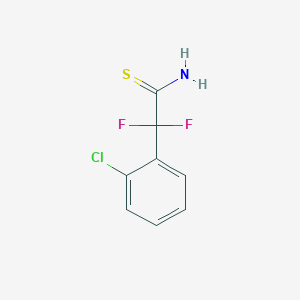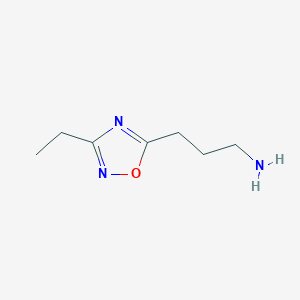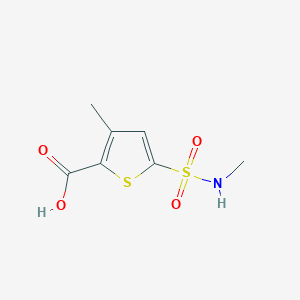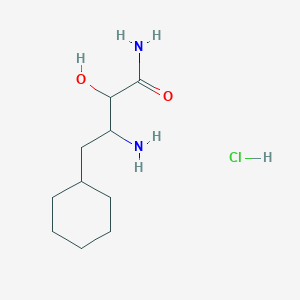![molecular formula C12H19FO2 B13155217 2-Fluoro-2-{spiro[4.5]decan-8-yl}acetic acid](/img/structure/B13155217.png)
2-Fluoro-2-{spiro[4.5]decan-8-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-2-{spiro[45]decan-8-yl}acetic acid is a synthetic organic compound with the molecular formula C₁₂H₁₉FO₂ It is characterized by the presence of a spirocyclic structure, which is a unique feature that can influence its chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-{spiro[4.5]decan-8-yl}acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic structure is formed through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and reaction conditions to ensure the correct formation of the spirocyclic ring.
Introduction of the Fluoro Group: The fluoro group is introduced through a fluorination reaction. This step may involve the use of reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Acetylation: The final step involves the introduction of the acetic acid moiety through an acetylation reaction. This step typically requires the use of acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
While the compound is primarily used for research purposes, industrial production methods would likely involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistent production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-2-{spiro[4.5]decan-8-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-Fluoro-2-{spiro[4.5]decan-8-yl}acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: Used in the development of new materials or as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Fluoro-2-{spiro[4.5]decan-8-yl}acetic acid involves its interaction with specific molecular targets. The spirocyclic structure and the presence of the fluoro group can influence its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{spiro[4.5]decan-8-yl}acetic acid: Lacks the fluoro group, which can affect its reactivity and biological activity.
2-Fluoro-2-{spiro[4.5]decan-8-yl}propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
Uniqueness
2-Fluoro-2-{spiro[45]decan-8-yl}acetic acid is unique due to the combination of its spirocyclic structure and the presence of the fluoro group
Propriétés
Formule moléculaire |
C12H19FO2 |
|---|---|
Poids moléculaire |
214.28 g/mol |
Nom IUPAC |
2-fluoro-2-spiro[4.5]decan-8-ylacetic acid |
InChI |
InChI=1S/C12H19FO2/c13-10(11(14)15)9-3-7-12(8-4-9)5-1-2-6-12/h9-10H,1-8H2,(H,14,15) |
Clé InChI |
LYMNZFUOPNQXMC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)CCC(CC2)C(C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


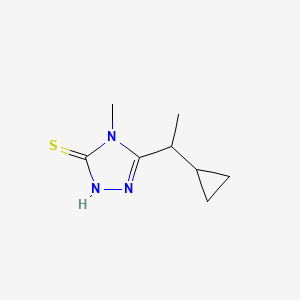
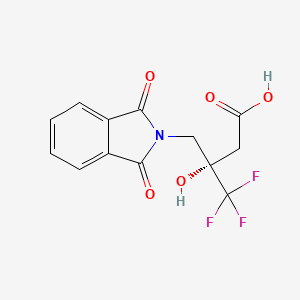
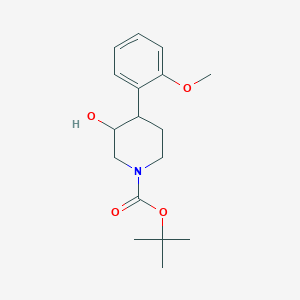
![3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole](/img/structure/B13155157.png)
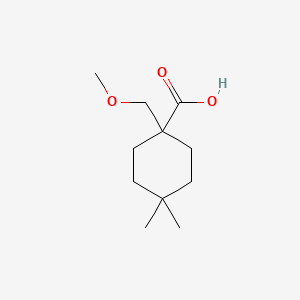
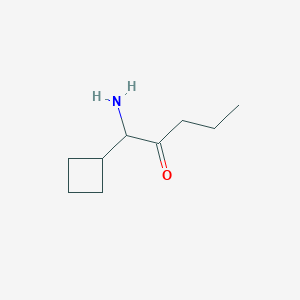

![3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine](/img/structure/B13155188.png)
![3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13155194.png)
